molecular formula C10H18N2O2 B2542712 N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide CAS No. 2003657-54-1

N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide

Cat. No. B2542712
CAS RN: 2003657-54-1
M. Wt: 198.266
InChI Key: AHPVVORJCWOTEJ-UHFFFAOYSA-N
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Description

N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide, also known as MMPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide acts as a competitive antagonist of mGluR5 by binding to the receptor's allosteric site. This results in the inhibition of mGluR5-mediated signaling pathways, leading to a reduction in synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
Studies have shown that N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide administration leads to a decrease in the expression of immediate early genes, such as c-fos and Arc, which are involved in synaptic plasticity and learning. N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide also reduces the phosphorylation of the extracellular signal-regulated kinase (ERK), a key regulator of neuronal plasticity. These effects suggest that N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide can modulate synaptic plasticity and learning by inhibiting mGluR5 signaling.

Advantages and Limitations for Lab Experiments

N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide is a highly selective and potent antagonist of mGluR5, making it an ideal tool for investigating the role of this receptor in various neurological and psychiatric disorders. However, the use of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide in experiments requires careful consideration of its potential off-target effects, as well as its pharmacokinetics and pharmacodynamics.

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the therapeutic effects of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide in various neurological and psychiatric disorders. Additionally, the development of more potent and selective mGluR5 antagonists may lead to the discovery of new therapeutic targets for these disorders. Finally, the use of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide in combination with other drugs may provide a more effective treatment strategy for these disorders.

Synthesis Methods

N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide is synthesized through a multi-step process involving the reaction of 4-methoxy-1-piperidinecarboxylic acid with methylamine and subsequent coupling with 2-bromoacrylonitrile. The resulting product is then subjected to a series of purification steps to obtain the final compound.

Scientific Research Applications

N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders. Studies have shown that mGluR5 plays a critical role in regulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in the pathogenesis of several disorders, including Fragile X syndrome, autism spectrum disorders, addiction, and anxiety disorders.

properties

IUPAC Name

N-(1-methoxypiperidin-4-yl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-4-10(13)11(2)9-5-7-12(14-3)8-6-9/h4,9H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPVVORJCWOTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide

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